Cas no 1254172-31-0 ((2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid)

(2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27702941
- 1254172-31-0
- (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
- EN300-1299064
- SCHEMBL7887892
- (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoicacid
- (2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
- 2-Furanpropanoic acid, α-aminotetrahydro-, (αR,2S)-
- (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid
-
- MDL: MFCD20660851
- インチ: 1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
- InChIKey: IMSUDXBVOIOXLR-NTSWFWBYSA-N
- ほほえんだ: O1CCC[C@H]1C[C@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 159.08954328g/mol
- どういたいしつりょう: 159.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.6
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.201±0.06 g/cm3(Predicted)
- ふってん: 295.6±20.0 °C(Predicted)
- 酸性度係数(pKa): 2.22±0.10(Predicted)
(2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27702941-0.1g |
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 95.0% | 0.1g |
$1804.0 | 2025-03-20 | |
Enamine | EN300-27702941-0.5g |
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 95.0% | 0.5g |
$1968.0 | 2025-03-20 | |
Enamine | EN300-1299064-0.1g |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 0.1g |
$930.0 | 2023-09-10 | ||
Enamine | EN300-1299064-10.0g |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 10g |
$6450.0 | 2023-05-25 | ||
Enamine | EN300-1299064-0.25g |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 0.25g |
$972.0 | 2023-09-10 | ||
Enamine | EN300-27702941-1.0g |
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 95.0% | 1.0g |
$2050.0 | 2025-03-20 | |
Enamine | EN300-1299064-2.5g |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 2.5g |
$2071.0 | 2023-09-10 | ||
Enamine | EN300-27702941-2.5g |
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 95.0% | 2.5g |
$4019.0 | 2025-03-20 | |
Enamine | EN300-27702941-50mg |
(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 50mg |
$1723.0 | 2023-09-30 | ||
Enamine | EN300-1299064-5g |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
1254172-31-0 | 5g |
$3065.0 | 2023-09-10 |
(2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
9. Book reviews
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
(2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acidに関する追加情報
Introduction to (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic Acid (CAS No. 1254172-31-0)
(2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid, with the CAS number 1254172-31-0, is a significant compound in the field of chemical biology and pharmaceutical research. This enantiomerically pure molecule has garnered attention due to its unique structural properties and potential applications in drug development and biochemical studies. The presence of both amino and hydroxyl groups, along with its cyclic structure, makes it a versatile building block for synthesizing more complex molecules.
The compound's stereochemistry, defined by the (2R) and (2S) configurations, is crucial for its biological activity. In recent years, there has been a growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The precise stereochemical control over such compounds is essential for achieving the desired pharmacological outcomes.
Recent studies have highlighted the importance of peptidomimetics in drug design, particularly in the development of protease inhibitors. (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid serves as an excellent scaffold for creating peptidomimetic analogs. These mimetics are designed to mimic the natural amino acids but with enhanced stability and bioavailability. For instance, research has demonstrated that incorporating this compound into peptidomimetic sequences can lead to more potent and selective inhibitors of target enzymes.
One of the most exciting applications of this compound is in the field of immunology. The ability to modulate immune responses is critical for developing effective vaccines and immunotherapies. Studies have shown that derivatives of (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid can act as immunomodulators by interacting with specific receptors on immune cells. This interaction can either enhance or suppress immune responses, depending on the therapeutic goal.
In addition to its immunological applications, this compound has shown promise in treating various neurological disorders. The unique structural features of (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid allow it to interact with neurotransmitter receptors, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that certain derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects.
The synthesis of (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid is a complex process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are employed to ensure high enantiomeric purity. These methods not only improve the yield but also make the synthesis more scalable for industrial applications.
Another area where this compound has made significant contributions is in the development of antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Researchers have found that incorporating functional groups similar to those found in (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid into antibiotic molecules can enhance their efficacy against resistant strains.
The compound's role in drug discovery extends beyond its direct use as a therapeutic agent. It serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its structural versatility allows chemists to modify its framework in various ways, leading to a wide range of derivatives with different biological activities.
Computational chemistry has also played a crucial role in understanding the behavior of (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing drugs that are both effective and well-tolerated by patients.
The future prospects for this compound are promising, with ongoing research exploring new applications and optimizing its synthesis. As our understanding of biological systems continues to grow, it is likely that we will discover even more ways to utilize (2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid in medicine and biotechnology.
1254172-31-0 ((2R)-2-amino-3-(2S)-oxolan-2-ylpropanoic acid) 関連製品
- 2206265-04-3(1,5-Dichloro-2-iodo-3-(trifluoromethyl)benzene)
- 1207045-26-8(3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-2-(trifluoromethyl)phenylurea)
- 1354010-58-4(2-Chloro-1-((S)-3-diMethylaMino-piperidin-1-yl)-ethanone)
- 946669-02-9(5-Chloro-2-(2-ethyl-1-piperidinyl)aniline)
- 2172090-49-0(Methyl 1-(4-hydroxy-1-methylazepan-4-yl)cyclopropane-1-carboxylate)
- 1796991-75-7(N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide)
- 1804417-36-4(Ethyl 4-cyano-3-methyl-2-(trifluoromethoxy)benzoate)
- 2227708-80-5(rac-5-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropyl-N,N-dimethylpyridin-2-amine)
- 2034227-47-7(3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)
- 73278-91-8({3-(Piperidin-1-yl)methylphenyl}methanol)




